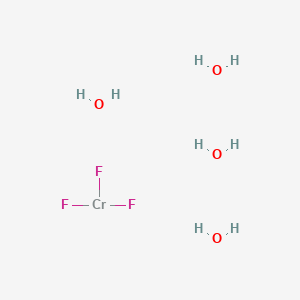
Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- is a chemical compound with the molecular formula C12H24OSi and a molecular weight of 212.407 g/mol . This compound is characterized by the presence of a silane group bonded to a 3-cyclohexen-1-yloxy group and a tert-butyl group, along with two methyl groups. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- typically involves the reaction of a silane precursor with a 3-cyclohexen-1-yloxy group under specific conditions. One common method involves the use of chlorodimethylsilane as a starting material, which reacts with 3-cyclohexen-1-ol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-cyclohexen-1-yloxy group can be replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form silanols and cyclohexen-1-ol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include silanols, siloxanes, and substituted silanes.
Scientific Research Applications
Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds. It serves as a precursor for the synthesis of siloxanes and other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and functionality. It is also used in the development of biocompatible materials for medical applications.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug delivery agent, due to its ability to form stable complexes with various therapeutic molecules.
Mechanism of Action
The mechanism of action of Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- involves its interaction with molecular targets through its reactive silane group. The compound can form covalent bonds with hydroxyl groups on surfaces or biomolecules, leading to the formation of stable siloxane linkages. This reactivity is exploited in various applications, such as surface modification and bioconjugation .
Comparison with Similar Compounds
Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- can be compared with other similar compounds, such as:
Silane, (1-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl-: This compound has a similar structure but differs in the position of the cyclohexen-1-yloxy group.
Silane, (1,1-dimethylethyl)[(3Z)-3-hexen-1-yloxy]dimethyl-:
Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl-: This compound features an ethenyloxy group, which imparts different chemical properties and reactivity compared to the cyclohexen-1-yloxy group.
The uniqueness of Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
Properties
CAS No. |
106810-75-7 |
|---|---|
Molecular Formula |
C12H24OSi |
Molecular Weight |
212.40 g/mol |
IUPAC Name |
tert-butyl-cyclohex-3-en-1-yloxy-dimethylsilane |
InChI |
InChI=1S/C12H24OSi/c1-12(2,3)14(4,5)13-11-9-7-6-8-10-11/h6-7,11H,8-10H2,1-5H3 |
InChI Key |
SXXWUOABOQVPGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)


![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)






![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)
